molecular formula C12H12N6 B14159698 1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine CAS No. 4022-84-8

1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine

Cat. No.: B14159698
CAS No.: 4022-84-8
M. Wt: 240.26 g/mol
InChI Key: HVUSVDMAXZGXME-UHFFFAOYSA-N
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Description

1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine is a heterocyclic compound that contains both imidazole and triazole rings These structures are significant in medicinal chemistry due to their presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole oxides, while reduction could produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine is unique due to its specific combination of imidazole and triazole rings, which confer distinct chemical properties and potential biological activities. Its ability to stabilize metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

4022-84-8

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine

InChI

InChI=1S/C12H12N6/c13-11-10(12-14-7-16-17-12)18(8-15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,16,17)

InChI Key

HVUSVDMAXZGXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C3=NC=NN3)N

Origin of Product

United States

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